molecular formula C22H21BrN6O3 B11981420 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11981420
M. Wt: 497.3 g/mol
InChI Key: KDWLGSJZSAYUKG-BHGWPJFGSA-N
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Description

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a bromohydroxybenzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the Benzylidene Hydrazine Moiety: The hydrazine moiety is introduced through a reaction with hydrazine hydrate, followed by condensation with 5-bromo-2-hydroxybenzaldehyde to form the benzylidene hydrazine linkage.

    Substitution Reactions: The final compound is obtained by introducing the 4-methylbenzyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazine moiety, potentially converting it to an amine.

    Substitution: The bromine atom in the benzylidene hydrazine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylidene hydrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a catalyst in organic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Cancer Research: Possible use in the development of anticancer agents due to its ability to interact with DNA and proteins.

Industry

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.

    Agriculture: Possible application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is likely to involve interactions with biological macromolecules such as DNA, RNA, and proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.

    Protein Binding: Interacting with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    8-(2-Hydrazinyl)-1,3-dimethyl-7-benzyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromohydroxybenzylidene moiety.

    8-(2-(5-Chloro-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Contains a chloro group instead of a bromo group.

Uniqueness

    Bromohydroxybenzylidene Moiety: The presence of the bromohydroxybenzylidene moiety in (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased reactivity and potential biological activity.

    Substitution Pattern: The specific substitution pattern on the purine core and the benzylidene hydrazine moiety distinguishes it from other similar compounds, potentially leading to different biological and chemical behaviors.

Properties

Molecular Formula

C22H21BrN6O3

Molecular Weight

497.3 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H21BrN6O3/c1-13-4-6-14(7-5-13)12-29-18-19(27(2)22(32)28(3)20(18)31)25-21(29)26-24-11-15-10-16(23)8-9-17(15)30/h4-11,30H,12H2,1-3H3,(H,25,26)/b24-11+

InChI Key

KDWLGSJZSAYUKG-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC(=C4)Br)O)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC(=C4)Br)O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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